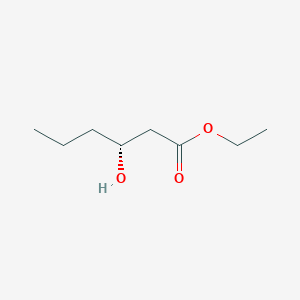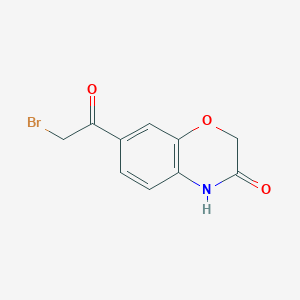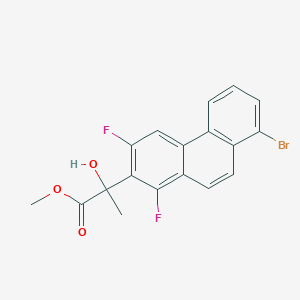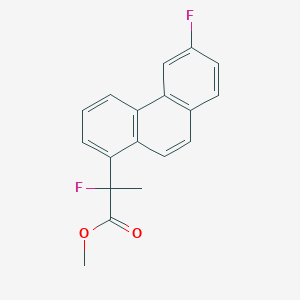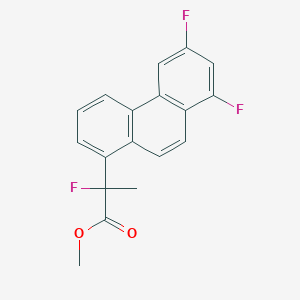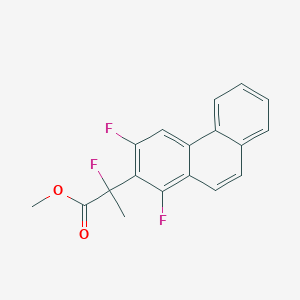
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
描述
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate: is an organic compound characterized by the presence of a phenanthrene ring substituted with fluorine atoms and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 1,3-difluorophenanthrene with a suitable acyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent, with the nucleophile added slowly to control the reaction rate.
Major Products Formed
Oxidation: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoic acid.
Reduction: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The phenanthrene ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function.
相似化合物的比较
Similar Compounds
- Methyl 2-(1,3-difluorophenyl)-2-fluoropropanoate
- Methyl 2-(1,3-difluorobenzyl)-2-fluoropropanoate
- Methyl 2-(1,3-difluoronaphthyl)-2-fluoropropanoate
Uniqueness
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate is unique due to the presence of the phenanthrene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity patterns and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O2/c1-18(21,17(22)23-2)15-14(19)9-13-11-6-4-3-5-10(11)7-8-12(13)16(15)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLZSMOKWUTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1F)C=CC3=CC=CC=C32)F)(C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


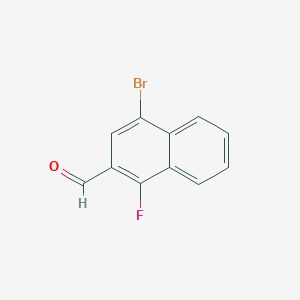

![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
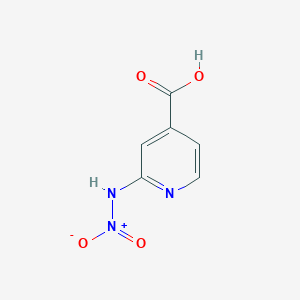
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)

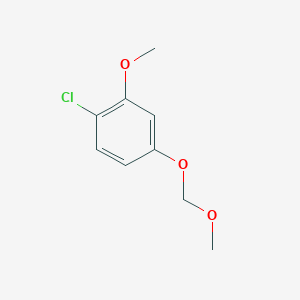
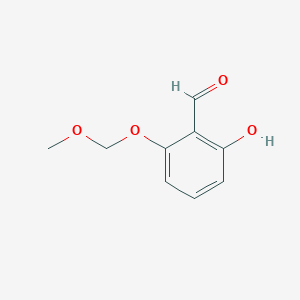
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
